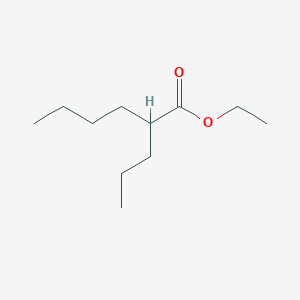

2-Propylhexanoic Acid Ethyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Propylhexanoic Acid Ethyl Ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from 2-propylhexanoic acid and ethanol, resulting in a compound with unique chemical properties and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Propylhexanoic Acid Ethyl Ester can be synthesized through the esterification of 2-propylhexanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion. The general reaction is as follows:

2-Propylhexanoic Acid+Ethanol→2-Propylhexanoic Acid Ethyl Ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors or reactive distillation columns. These methods enhance the efficiency and yield of the esterification reaction by continuously removing the water byproduct, thus shifting the equilibrium towards ester formation.

Análisis De Reacciones Químicas

Types of Reactions

2-Propylhexanoic Acid Ethyl Ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-propylhexanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

Hydrolysis: 2-Propylhexanoic acid and ethanol.

Reduction: 2-Propylhexanol.

Transesterification: A different ester and alcohol, depending on the reacting alcohol.

Aplicaciones Científicas De Investigación

2-Propylhexanoic Acid Ethyl Ester has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer manufacturing.

Mecanismo De Acción

The mechanism of action of 2-Propylhexanoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-propylhexanoic acid and ethanol, which may interact with biological systems. The ester may also act as a substrate for enzymes, leading to various biochemical transformations.

Comparación Con Compuestos Similares

2-Propylhexanoic Acid Ethyl Ester can be compared with other esters such as:

Ethyl Acetate: Commonly used as a solvent with a lower molecular weight and different odor profile.

Methyl Butyrate: Known for its fruity odor and used in flavorings.

Isopropyl Propanoate: Used in fragrances and has a different alkyl group compared to this compound.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Actividad Biológica

2-Propylhexanoic Acid Ethyl Ester (CAS Number: 161011-36-5) is an ester derived from 2-propylhexanoic acid, which is a branched-chain fatty acid. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals, toxicology, and industrial chemistry. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound has the molecular formula C₁₁H₂₂O₂ and exhibits the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 186.29 g/mol |

| Boiling Point | 210 °C |

| Solubility | Soluble in organic solvents |

| Density | 0.86 g/cm³ |

These properties facilitate its use in organic synthesis and as a solvent in various chemical reactions.

Toxicological Studies

Research indicates that this compound exhibits certain toxicological effects. In subchronic studies involving rats and mice, administration of this compound resulted in:

- Liver Changes : Increased organ weights and histopathological changes such as hepatocyte hypertrophy were observed. The no-observed-adverse-effect level (NOAEL) was determined to be approximately 61 mg/kg body weight per day for male rats .

- Body Weight Impact : Significant reductions in body weight gain were noted at higher doses, indicating a potential impact on metabolic processes .

The biological activity of this compound is believed to involve its interaction with metabolic pathways. It is suggested that the compound may undergo β-oxidation, leading to its incorporation into normal cellular metabolism. This process could potentially influence lipid metabolism and energy homeostasis within cells .

Case Studies

- Subchronic Toxicity Study : A study conducted on Fischer F344 rats administered varying doses of this compound revealed dose-dependent effects on liver weight and histopathology. The study concluded that higher doses led to significant physiological changes, including alterations in clinical chemistry parameters such as elevated serum cholesterol levels and alanine aminotransferase activity .

- Chronic Exposure Assessment : In a chronic exposure study lasting two years, no treatment-related adverse effects were observed at lower doses (50 mg/kg bw/d). However, at higher doses (150 mg/kg bw/d), increased liver weights and minor histopathological changes were reported, reinforcing concerns over long-term exposure .

Applications in Research

Due to its unique chemical structure, this compound is utilized as a reagent in organic synthesis and has potential applications in:

Propiedades

IUPAC Name |

ethyl 2-propylhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-7-9-10(8-5-2)11(12)13-6-3/h10H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLCNYLUGBHBQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.